Cas no 1216522-08-5 ((1-methylcyclopropyl)methanethiol)

(1-methylcyclopropyl)methanethiol 化学的及び物理的性質
名前と識別子
-
- (1-methylcyclopropyl)methanethiol
- SCHEMBL14608098
- 1216522-08-5
- EN300-1288442
-
- インチ: 1S/C5H10S/c1-5(4-6)2-3-5/h6H,2-4H2,1H3
- InChIKey: LXASAXGLAIXKGA-UHFFFAOYSA-N
- ほほえんだ: SCC1(C)CC1
計算された属性
- せいみつぶんしりょう: 102.05032149g/mol
- どういたいしつりょう: 102.05032149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 55
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(1-methylcyclopropyl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288442-2.5g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 2.5g |
$2240.0 | 2023-07-10 | ||
Enamine | EN300-1288442-0.25g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 0.25g |
$1051.0 | 2023-07-10 | ||
Enamine | EN300-1288442-1.0g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 1.0g |
$1142.0 | 2023-07-10 | ||
Enamine | EN300-1288442-100mg |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 100mg |
$804.0 | 2023-10-01 | ||
Enamine | EN300-1288442-0.5g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 0.5g |
$1097.0 | 2023-07-10 | ||
Enamine | EN300-1288442-2500mg |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 2500mg |
$1791.0 | 2023-10-01 | ||
Enamine | EN300-1288442-10000mg |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 10000mg |
$3929.0 | 2023-10-01 | ||
Enamine | EN300-1288442-5.0g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 5.0g |
$3313.0 | 2023-07-10 | ||
Enamine | EN300-1288442-10.0g |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 10.0g |
$4914.0 | 2023-07-10 | ||
Enamine | EN300-1288442-250mg |
(1-methylcyclopropyl)methanethiol |
1216522-08-5 | 250mg |
$840.0 | 2023-10-01 |
(1-methylcyclopropyl)methanethiol 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Book reviews
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
(1-methylcyclopropyl)methanethiolに関する追加情報
Chemical Profile of (1-Methylcyclopropyl)Methanethiol (CAS No. 1216522-08-5)
The compound (1-methylcyclopropyl)methanethiol (CAS No. 1216522-08-5) is an organosulfur compound with a unique structure that combines a cyclopropane ring and a thiol group. This compound has garnered attention in the fields of organic synthesis, materials science, and pharmacology due to its potential applications and intriguing chemical properties. Recent studies have highlighted its role in the development of novel materials and its potential as a building block in drug discovery.
Chemical Structure and Properties
(1-Methylcyclopropyl)methanethiol features a cyclopropane ring substituted with a methyl group and a thiol (-SH) group. The cyclopropane ring introduces strain into the molecule, which can influence its reactivity and stability. The thiol group, on the other hand, imparts nucleophilic character, making it a versatile functional group in chemical reactions. The compound is typically synthesized via nucleophilic substitution or coupling reactions, depending on the desired application.
Recent research has focused on the electronic properties of (1-methylcyclopropyl)methanethiol, particularly its ability to act as a mild reducing agent in certain reaction conditions. This property has been exploited in the synthesis of complex organic molecules, where controlled reduction is critical.
Synthesis and Applications
The synthesis of (1-methylcyclopropyl)methanethiol involves several steps, including the preparation of the cyclopropane ring and subsequent functionalization with the thiol group. One common approach involves the use of thiourea derivatives or mercaptans as starting materials. The reaction conditions are carefully optimized to ensure high yields and purity.
In terms of applications, (1-methylcyclopropyl)methanethiol has shown promise in the following areas:
- Organic Synthesis: As a building block for constructing complex molecules, particularly those requiring strained ring systems.
- Materials Science: Potential use in the development of new materials with unique mechanical or electronic properties.
- Pharmacology: Investigating its role as a lead compound in drug discovery programs targeting specific biological pathways.
Recent studies have also explored the use of (1-methylcyclopropyl)methanethiol in click chemistry reactions, where its thiol group can participate in efficient coupling reactions under mild conditions.
Safety and Handling
While (1-methylcyclopropyl)methanethiol is not classified as a hazardous material under standard conditions, it is important to handle it with care due to its reactive nature. Proper ventilation and personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure risks.
In conclusion, (1-methylcyclopropyl)methanethiol (CAS No. 1216522-08-5) is a versatile organosulfur compound with significant potential in various chemical disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to explore new frontiers in organic synthesis, materials science, and pharmacology.
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